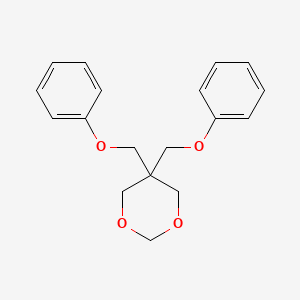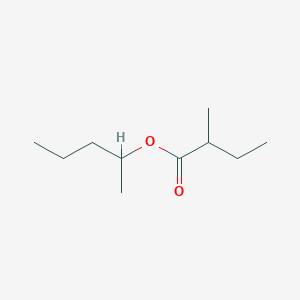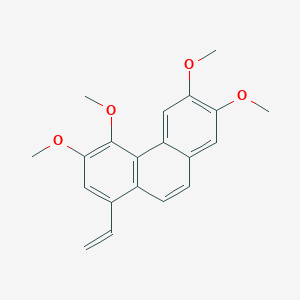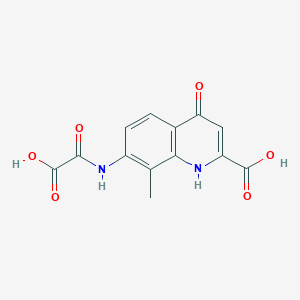
5,5-Bis(phenoxymethyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(phenoxymethyl)-1,3-dioxane is an organic compound characterized by the presence of two phenoxymethyl groups attached to a 1,3-dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(phenoxymethyl)-1,3-dioxane typically involves the reaction of phenol with formaldehyde in the presence of an acid catalyst to form phenoxymethyl groups. These groups are then introduced into the 1,3-dioxane ring through a series of condensation reactions. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as the use of specific catalysts and solvents, to maximize efficiency and minimize by-products. The final product is typically purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis(phenoxymethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phenoxymethyl groups into hydroxymethyl groups.
Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvent systems.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, hydroxymethyl derivatives, and substituted dioxane compounds. These products can be further utilized in various applications, including the synthesis of polymers and pharmaceuticals.
Applications De Recherche Scientifique
5,5-Bis(phenoxymethyl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of 5,5-Bis(phenoxymethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenoxymethyl groups can interact with enzymes and receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,5-Bis(phenoxymethyl)-1,3-dioxane include:
- 2,5-Bis(hydroxymethyl)furan
- 2,5-Bis(hydroxymethyl)tetrahydrofuran
- 2-Phenylbenzimidazole derivatives
Uniqueness
This compound is unique due to its dual phenoxymethyl groups and the presence of a 1,3-dioxane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require stability, reactivity, and functional versatility.
Propriétés
Numéro CAS |
60984-68-1 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
5,5-bis(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C18H20O4/c1-3-7-16(8-4-1)21-13-18(11-19-15-20-12-18)14-22-17-9-5-2-6-10-17/h1-10H,11-15H2 |
Clé InChI |
UCCWYLBQIBZFJZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(COCO1)(COC2=CC=CC=C2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)

![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)








![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)

